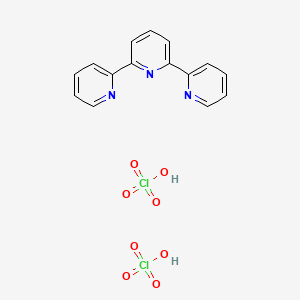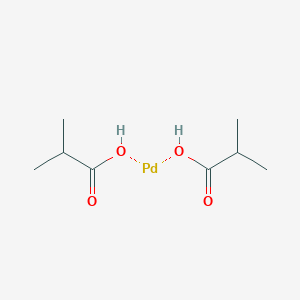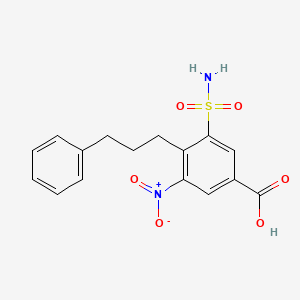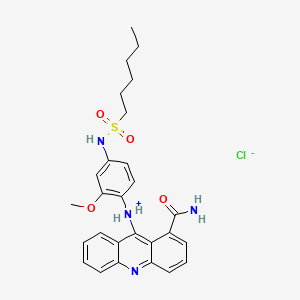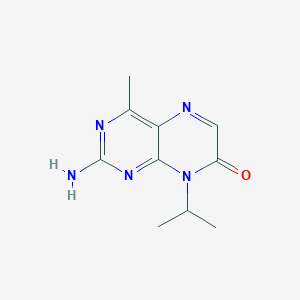
2-amino-8-isopropyl-4-methylpteridin-7(8H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-8-isopropyl-4-methylpteridin-7(8H)-one is a chemical compound with the molecular formula C10H13N5O and a molecular weight of 219.24 g/mol. It belongs to the class of pteridines, which are heterocyclic compounds containing a pyrimido-pyrazine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-8-isopropyl-4-methylpteridin-7(8H)-one typically involves the condensation of appropriate precursors under specific reaction conditions. One common method is the reaction of 4-methyl-5-nitroimidazole with isopropylamine in the presence of a reducing agent, followed by cyclization and further functional group modifications.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-8-isopropyl-4-methylpteridin-7(8H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-derivatives.
Reduction: Production of reduced derivatives with altered functional groups.
Substitution: Introduction of various substituents at different positions on the pteridine ring.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-amino-8-isopropyl-4-methylpteridin-7(8H)-one is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound serves as a probe for studying enzyme activities and biochemical pathways. It can be used to investigate the interactions between enzymes and substrates, providing insights into metabolic processes.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives have been explored for their potential antiviral, antibacterial, and anticancer properties.
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other colorants. Its ability to form stable complexes with metals makes it valuable in the manufacturing of various products.
Mecanismo De Acción
The mechanism by which 2-amino-8-isopropyl-4-methylpteridin-7(8H)-one exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
2-Amino-4-methyl-8-propan-2-ylpteridin-7-one
2-Amino-8-isopropyl-4-methylpteridin-7(8H)-one
2-Amino-8-ethyl-4-methylpteridin-7(8H)-one
Uniqueness: this compound stands out due to its specific structural features, such as the presence of the isopropyl group at the 8-position. This structural variation can lead to differences in reactivity and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
2-amino-4-methyl-8-propan-2-ylpteridin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-5(2)15-7(16)4-12-8-6(3)13-10(11)14-9(8)15/h4-5H,1-3H3,(H2,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSOOGIDLRANPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N)N(C(=O)C=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654988 |
Source


|
| Record name | 2-Amino-4-methyl-8-(propan-2-yl)pteridin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184921-08-1 |
Source


|
| Record name | 2-Amino-4-methyl-8-(propan-2-yl)pteridin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
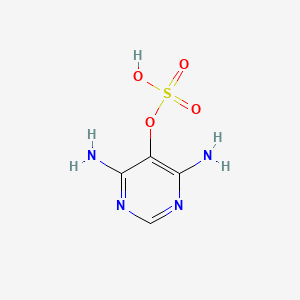

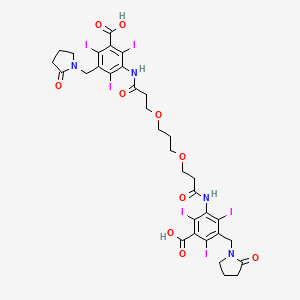
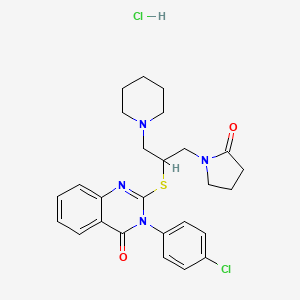
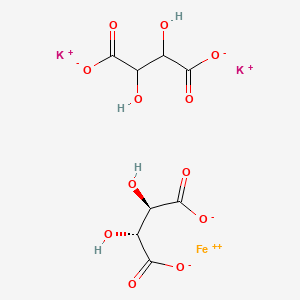
![2-[(4-Methylphenoxy)methyl]pyrrolidine](/img/structure/B15346014.png)
![2-[(tert-Butyl)azo]-2-methylbutyronitrile](/img/structure/B15346022.png)

![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-butan-2-ylazanium chloride](/img/structure/B15346034.png)
